![molecular formula C21H13BrF3N3 B2990234 6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine CAS No. 402951-19-3](/img/structure/B2990234.png)
6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine, also known as BPTF inhibitor, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which plays a critical role in regulating gene expression.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibition and Anticancer Activity
Research has shown that derivatives of 6-bromo-quinazolin-2-amine, such as ZD6474, inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. ZD6474 demonstrates potent inhibition of vascular endothelial growth factor-A-stimulated endothelial cell proliferation and has shown significant antitumor activity across a range of human tumor xenografts and syngeneic rodent tumors in vivo (Wedge et al., 2002). Furthermore, the compound has been explored for its efficacy as EGFR inhibitors against cancer cell lines, showcasing superior EGFR inhibition and anticancer activity, particularly against the MCF-7 cell line (Allam et al., 2020).
Synthesis and Characterization
The synthesis of 6-bromo-quinazolin-2-amine derivatives has been a topic of considerable interest. Techniques such as the Buchwald–Hartwig amination have been used to prepare these compounds, with some derivatives displaying interesting anticancer activities (Nowak et al., 2014). Moreover, the rapid synthesis of these derivatives using microwave irradiation under solvent-free conditions has been reported, highlighting the efficiency of modern synthetic methodologies (Mohammadi & Hossini, 2011).
Biological Activities Beyond Anticancer
Beyond anticancer activities, 6-bromo-quinazolin-2-amine derivatives have been investigated for their antimicrobial and antiinflammatory properties. New derivatives were synthesized and evaluated, showing significant antibacterial, antifungal, and antiinflammatory activities, comparable to standard drugs (Murti et al., 2011). This highlights the compound's potential in developing new therapeutics for various inflammatory and infectious diseases.
Antiviral Properties
The antiviral potential of 6-bromo-quinazolin-2-amine derivatives has also been explored. Novel derivatives synthesized by microwave techniques showed promising activity against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus, indicating their potential as antiviral agents (Selvam et al., 2007).
Mécanisme D'action
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function or activity. More detailed studies are required to elucidate these interactions and their consequences .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Propriétés
IUPAC Name |
6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrF3N3/c22-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)28-20(26-17)27-18-9-5-4-8-16(18)21(23,24)25/h1-12H,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZESDIPEQWGTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.